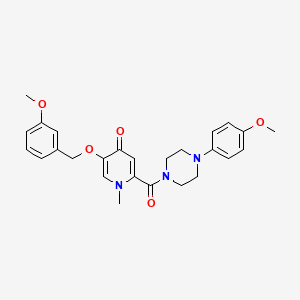
5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
BenchChem offers high-quality 5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic/Anticancer and CA Inhibitory Effects
New Mannich bases, including compounds related to the 5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one structure, have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some of these compounds exhibited potent CA inhibitory effects and selectivity in cytotoxicity, highlighting their potential in cancer treatment and enzyme inhibition studies (Gul et al., 2019).
Antimicrobial Activities
Some derivatives, including 5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, have been assessed for their antimicrobial activities. These compounds showed moderate to good activities against various test microorganisms, suggesting their potential use in antimicrobial research (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Properties
Research on novel derivatives, similar to the chemical structure , has shown potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, with some showing significant effectiveness, indicating their potential therapeutic use (Abu‐Hashem et al., 2020).
Cardiotropic Activity
Certain piperazine derivatives, structurally related to 5-((3-methoxybenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, have been synthesized and evaluated for their cardiotropic activity. These studies found significant antiarrhythmic activity in various models, suggesting a promising avenue for the development of new cardiotropic drugs (Mokrov et al., 2019).
Psychotropic Activity
The synthesis and evaluation of related piperazine compounds have shown potential psychotropic activity. These studies are crucial for understanding the mechanisms and potential therapeutic applications of such compounds in neuropsychiatric disorders (Nielsen & Pedersen, 1985).
properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-27-17-25(34-18-19-5-4-6-22(15-19)33-3)24(30)16-23(27)26(31)29-13-11-28(12-14-29)20-7-9-21(32-2)10-8-20/h4-10,15-17H,11-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORNLLCSHQWDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2435458.png)
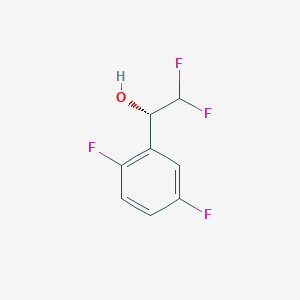
![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2435463.png)
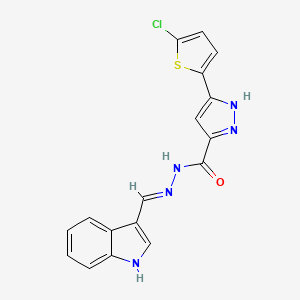
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2435469.png)
![2-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2435471.png)
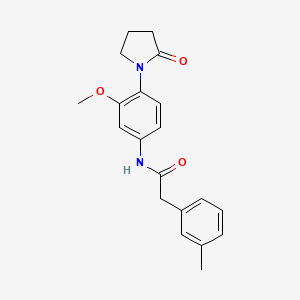
![[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2435473.png)
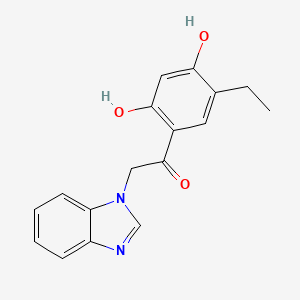
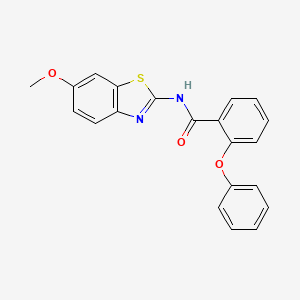
![4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2435478.png)
![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)